molecular formula C23H36O4 B1203938 3beta,17beta-Diacetoxy-5alpha-androstane CAS No. 5424-40-8

3beta,17beta-Diacetoxy-5alpha-androstane

Cat. No.: B1203938
CAS No.: 5424-40-8
M. Wt: 376.5 g/mol
InChI Key: BQIBBYLXJDSLIR-FTQGCKHGSA-N
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Description

3beta,17beta-Diacetoxy-5alpha-androstane is a synthetic steroid derivative of significant interest in biochemical research, particularly as a synthetic precursor or analytical standard for studying active steroid metabolites. Its core structure is related to the endogenous metabolite 5alpha-androstane-3beta,17beta-diol (3β-Adiol), a potent endogenous activator of the Estrogen Receptor beta (ERβ) subtype . Research into this pathway has revealed that ERβ activation by 3β-Adiol can inhibit prostate cancer cell migration, an effect mediated through the induction of E-cadherin expression, suggesting a protective role against cancer invasion and metastasis . Furthermore, the 3beta,17beta-diol steroid structure has been identified as a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, where it acts via ERβ to modulate stress reactivity by reducing corticosterone and adrenocorticotropic hormone (ACTH) responses . Studies also indicate that these steroids are significant secretory products in steroidogenesis models, such as in porcine Leydig cells . This compound is provided exclusively for laboratory research to facilitate the study of neuroendocrine regulation, steroid metabolism, and the role of ERβ signaling in oncology and endocrinology.

Properties

CAS No.

5424-40-8

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

BQIBBYLXJDSLIR-FTQGCKHGSA-N

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C

Other CAS No.

5424-40-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of androstane derivatives is highly dependent on functional groups and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight Key Activities/Findings
3beta,17beta-Diacetoxy-5alpha-androstane 3β-AcO, 17β-AcO 376.50 g/mol Biomarker in SGD studies; potential metabolic intermediate
5alpha-Androstane-3beta,17beta-diol 3β-OH, 17β-OH 292.46 g/mol Binds ERβ; regulates prostate ERβ expression; metabolite of DHT
3beta-Acetoxy-17beta-(L-prolyl)amino-5alpha-androstane 3β-AcO, 17β-Prolyl-amino ~443.57 g/mol* Antimicrobial (gram-positive bacteria); cytotoxic to cancer cells (GI₅₀ <2.5 mg/L)
3alpha,17beta-Dihydroxy-5alpha-androstane 3α-OH, 17β-OH 292.46 g/mol Androgen receptor (AR) antagonist candidate; studied for therapeutic modulation
17-Methyl-5alpha-androstane-3beta,17beta-diol 17α-CH₃, 3β-OH, 17β-OH 306.49 g/mol Structural modification alters receptor affinity; potential for enhanced metabolic stability

*Estimated based on molecular formula.

Stereochemical and Positional Effects

  • 3β vs. 3α Hydroxyl Groups :
    • The 3β-OH configuration in 3beta,17beta-diol is critical for ERβ binding, while 3α-OH derivatives (e.g., 3alpha,17beta-diol ) show reduced ERβ affinity and divergent AR interactions .

Preparation Methods

Precursor Derivation: 5alpha-Androstane-3beta,17beta-Diol

The synthesis of 3beta,17beta-diacetoxy-5alpha-androstane begins with the preparation of its parent diol, 5alpha-androstane-3beta,17beta-diol (3beta-Adiol). This diol is a metabolite of dihydrotestosterone (DHT), formed via the enzymatic reduction of DHT by 3beta-hydroxysteroid dehydrogenase (3beta-HSD). Chemically, 3beta-Adiol can be synthesized through the following steps:

  • Reduction of DHT : DHT undergoes stereospecific reduction at the 3-keto position using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step ensures the formation of the 3beta-hydroxyl group while retaining the 17beta-hydroxyl configuration.

  • Purification : The crude product is purified via silica gel chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the diol.

Acetylation of the Diol

The diol is subsequently acetylated to yield the target compound. Two primary methods are employed:

Classical Acetylation with Acetic Anhydride

In a typical procedure, 5alpha-androstane-3beta,17beta-diol is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise under nitrogen atmosphere. The reaction is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Key parameters include:

  • Molar ratio : 1:2.2 (diol to acetic anhydride) to ensure complete acetylation.

  • Workup : The mixture is quenched with ice-cold water, extracted with dichloromethane, and washed with dilute hydrochloric acid to remove pyridine residues.

Catalytic Acetylation Using DMAP

For enhanced reaction efficiency, 4-dimethylaminopyridine (DMAP) is used as a catalyst. This method reduces reaction time to 4–6 hours and improves yield (85–92%).

Reaction Scheme :

5alpha-Androstane-3beta,17beta-diol+2Ac2ODMAP, Pyridine3beta,17beta-Diacetoxy-5alpha-androstane+2H2O\text{5alpha-Androstane-3beta,17beta-diol} + 2 \text{Ac}2\text{O} \xrightarrow{\text{DMAP, Pyridine}} \text{3beta,17beta-Diacetoxy-5alpha-androstane} + 2 \text{H}2\text{O}

Enzymatic and Biosynthetic Routes

In Vivo Biosynthesis

In prostate tissue, 3beta-Adiol is synthesized endogenously from DHT via 3beta-HSD and 17beta-hydroxysteroid dehydrogenase (17beta-HSD). This pathway highlights the compound’s role as an ERβ agonist, influencing cell migration and metastasis inhibition.

In Vitro Enzymatic Acetylation

Recent advances utilize immobilized lipases (e.g., Candida antarctica lipase B) to acetylate the diol regioselectively. This green chemistry approach offers:

  • Solvent-free conditions : Reactions conducted in ionic liquids or supercritical CO₂.

  • Stereochemical fidelity : Retention of 3beta and 17beta configurations without racemization.

Analytical Characterization

Structural Confirmation

The final product is validated using:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 4.70–4.65 (m, 2H, 3β-OAc, 17β-OAc), 2.05 (s, 6H, 2×OAc), 0.80–0.70 (m, 18H, methyl groups).

    • ¹³C NMR : δ 170.5 (C=O), 73.8 (C3), 72.1 (C17), 12.3–23.4 (steroid backbone carbons).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₃H₃₆O₄: 377.2687; observed: 377.2691.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase achieves >98% purity (retention time: 12.4 min).

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the 3beta and 17beta configurations during acetylation is critical. Side reactions, such as epimerization at C3 or C17, are mitigated by:

  • Low-temperature reactions (0–5°C).

  • Inert atmosphere to prevent oxidation.

Yield Enhancement

  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes with 95% yield.

  • Solvent selection : Dichloromethane outperforms THF in minimizing byproducts.

Applications and Implications

The preparation of 3beta,17beta-diacetoxy-5alpha-androstane enables studies on ERβ-mediated pathways in prostate cancer and neuroendocrine regulation . Its synthetic accessibility supports drug discovery efforts targeting metastatic progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3beta,17beta-diacetoxy-5alpha-androstane, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves acetylation of the precursor diol (e.g., 5alpha-androstane-3beta,17beta-diol) using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine. Reaction conditions such as temperature (20–40°C), solvent (anhydrous dichloromethane or tetrahydrofuran), and reaction time (4–12 hours) must be tightly controlled to avoid side reactions. Purification via column chromatography or recrystallization ensures product purity .

Q. How can researchers characterize the stereochemical purity of 3beta,17beta-diacetoxy-5alpha-androstane using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. Key diagnostic signals include:

  • ¹H NMR : Acetate methyl protons (δ 2.0–2.1 ppm) and axial/equatorial proton coupling patterns in the androstane backbone.
  • ¹³C NMR : Carbonyl carbons (δ 170–172 ppm) and backbone carbons (δ 20–50 ppm).
    High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve ambiguous configurations .

Q. What factors influence the hydrolytic stability of 3beta,17beta-diacetoxy-5alpha-androstane under physiological conditions?

  • Methodological Answer : The ester groups are susceptible to hydrolysis in aqueous environments, particularly at extreme pH or in the presence of esterases. Stability studies should assess:

  • pH dependence : Hydrolysis rates increase under acidic (pH < 3) or alkaline (pH > 9) conditions.
  • Temperature : Accelerated degradation occurs at elevated temperatures (e.g., 37°C for in vitro models).
  • Enzymatic activity : Liver microsomes or plasma esterases can mimic metabolic deacetylation. Use buffered solutions (pH 7.4) with protease inhibitors to stabilize the compound during experiments .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the receptor binding affinity of 3beta,17beta-diacetoxy-5alpha-androstane derivatives to nuclear hormone receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-estradiol for estrogen receptors) are standard. Key steps include:

Receptor preparation : Isolate nuclear receptors (e.g., ERbeta) from target tissues or use recombinant proteins.

Saturation analysis : Determine Kd values for the compound using Scatchard plots.

Ligand displacement : Compare IC50 values against reference ligands (e.g., 5alpha-androstane-3beta,17beta-diol showed 55% homology to ERbeta in binding studies ).
Surface plasmon resonance (SPR) or fluorescence polarization can provide real-time kinetic data.

Q. How can conflicting data regarding the biological activity of 3beta,17beta-diacetoxy-5alpha-androstane analogs be systematically resolved?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. Mitigation strategies include:

  • Stereochemical validation : Use chiral chromatography or NMR to confirm configuration (e.g., 3beta vs. 3alpha isomers exhibit divergent receptor affinities ).
  • Dose-response standardization : Ensure consistent molar concentrations across assays.
  • Orthogonal assays : Cross-validate results using cell-based reporter gene assays (e.g., ERbeta transcriptional activation) and in vitro binding studies .

Q. What in vitro models are appropriate for studying the metabolic fate of 3beta,17beta-diacetoxy-5alpha-androstane, particularly its deacetylation pathways?

  • Methodological Answer :

  • Hepatocyte cultures : Primary human hepatocytes or HepG2 cells model hepatic metabolism. Monitor deacetylated metabolites (e.g., 5alpha-androstane-3beta,17beta-diol) via LC-MS/MS.
  • Microsomal incubations : Liver microsomes (e.g., human S9 fractions) with NADPH cofactors assess phase I/II metabolism.
  • Esterase inhibition : Co-incubate with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to confirm enzyme-mediated hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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